molecular formula C17H25BClNO2 B12091875 Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1366131-55-6

Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12091875
CAS No.: 1366131-55-6
M. Wt: 321.7 g/mol
InChI Key: LULVQPXKDZCCOH-UHFFFAOYSA-N
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Description

Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.

    Pyrrolidine: A five-membered nitrogen-containing ring, similar in structure but with different chemical properties.

    Piperazine: Contains two nitrogen atoms in a six-membered ring, offering different reactivity and applications.

Uniqueness

Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to the presence of both a piperidine ring and a dioxaborolane moiety, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1366131-55-6

Molecular Formula

C17H25BClNO2

Molecular Weight

321.7 g/mol

IUPAC Name

1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

InChI

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-9-8-13(12-15(14)19)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3

InChI Key

LULVQPXKDZCCOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCCC3)Cl

Origin of Product

United States

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